Anti-MRSA Potency vs Gentamicin
Benzisothiazolinone derivatives, the structural class to which 7-Methoxybenzo[d]isothiazol-3(2H)-one belongs, demonstrate superior potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to the clinical antibiotic gentamicin. The most potent derivative in a synthesized series (compound 1.15) exhibited an MIC50 of 0.4 µg/mL, while gentamicin showed an MIC50 of 0.78 µg/mL under identical assay conditions [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC50) against MRSA |
|---|---|
| Target Compound Data | MIC50 = 0.4 µg/mL (for lead benzisothiazolinone derivative 1.15) |
| Comparator Or Baseline | Gentamicin MIC50 = 0.78 µg/mL |
| Quantified Difference | Approximately 2-fold greater potency (0.4 µg/mL vs 0.78 µg/mL) |
| Conditions | In vitro broth microdilution assay against S. aureus ATCC 700699 (MRSA) |
Why This Matters
This class-level potency advantage indicates that 7-Methoxybenzo[d]isothiazol-3(2H)-one may offer superior antimicrobial efficacy compared to traditional antibiotics, justifying its selection for applications requiring robust Gram-positive bacterial control.
- [1] Gopinath, P., Yadav, R.K., Shukla, P.K., Srivastava, K., Puri, S. & Muraleedharan, K.M. (2017). Broad spectrum anti-infective properties of benzisothiazolones and the parallels in their anti-bacterial and anti-fungal effects. Bioorganic & Medicinal Chemistry Letters, 27(5), 1291-1295. View Source
